molecular formula C14H13ClN2O3 B10989987 7-chloro-3-(morpholin-4-ylcarbonyl)quinolin-4(1H)-one

7-chloro-3-(morpholin-4-ylcarbonyl)quinolin-4(1H)-one

Cat. No.: B10989987
M. Wt: 292.72 g/mol
InChI Key: TWVITRQOCPGEMK-UHFFFAOYSA-N
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Description

7-Chloro-3-(morpholin-4-ylcarbonyl)quinolin-4(1H)-one is a quinolinone derivative featuring a chlorine atom at position 7 and a morpholine-4-carbonyl group at position 2. The quinolinone scaffold is a privileged structure in medicinal chemistry, known for its diverse biological activities, including antimicrobial, anticancer, and receptor antagonism . The morpholine moiety enhances solubility and bioavailability due to its polar nature, while the chlorine atom at C7 may contribute to electronic effects and binding specificity .

Properties

Molecular Formula

C14H13ClN2O3

Molecular Weight

292.72 g/mol

IUPAC Name

7-chloro-3-(morpholine-4-carbonyl)-1H-quinolin-4-one

InChI

InChI=1S/C14H13ClN2O3/c15-9-1-2-10-12(7-9)16-8-11(13(10)18)14(19)17-3-5-20-6-4-17/h1-2,7-8H,3-6H2,(H,16,18)

InChI Key

TWVITRQOCPGEMK-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(=O)C2=CNC3=C(C2=O)C=CC(=C3)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-chloro-3-(morpholin-4-ylcarbonyl)quinolin-4(1H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 7-chloroquinoline and morpholine.

    Reaction Conditions: The reaction conditions may include the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or copper.

    Reaction Steps:

Industrial Production Methods

Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

7-chloro-3-(morpholin-4-ylcarbonyl)quinolin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: Conversion to quinoline N-oxide using oxidizing agents like hydrogen peroxide.

    Reduction: Reduction of the carbonyl group to an alcohol using reducing agents like sodium borohydride.

    Substitution: Halogen substitution reactions using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols, and other nucleophilic reagents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxide, while reduction may produce the corresponding alcohol.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated as a potential drug candidate for various diseases.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 7-chloro-3-(morpholin-4-ylcarbonyl)quinolin-4(1H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound may exert its effects by inhibiting or activating these targets, leading to changes in cellular processes.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of quinolin-4(1H)-ones are highly dependent on substituent patterns. Below is a comparison with structurally related compounds:

Compound Substituents Key Features Reference
7-Chloro-3-(morpholin-4-ylcarbonyl)quinolin-4(1H)-one C7-Cl, C3-morpholin-4-ylcarbonyl Enhanced solubility (morpholine), potential receptor antagonism
3-Bromo-2-phenylquinolin-4(1H)-one (3j) C3-Br, C2-Ph Halogenation at C3; high synthetic yield (91%) via hypervalent iodine reagent
7-Chloro-1-cyclopropyl-6-fluoro-2,3-dihydroquinolin-4(1H)-one C7-Cl, C6-F, C1-cyclopropyl Fluorine and cyclopropyl groups improve metabolic stability
7-Chloro-4-hydroxy-3-p-tolyl-1H-quinolin-2-one C7-Cl, C3-p-tolyl, C4-OH Hydroxy and aryl groups modulate hydrogen bonding and lipophilicity
3-((3-Chlorophenyl)sulfonyl)-6,7-difluoroquinolin-4(1H)-one C3-(3-Cl-PhSO2), C6/C7-F Sulfonyl group enhances electron-withdrawing effects; fluorines increase potency

Key Observations :

  • Halogenation : Chlorine at C7 (as in the target compound) is common in antimicrobial and antimalarial agents , whereas bromine/iodine at C3 (e.g., 3j) facilitates cross-coupling reactions .
  • Morpholine vs. Piperazine : Morpholinylcarbonyl (target) offers better solubility than piperazinyl analogs (e.g., Impurity D in ), which may require protonation for activity .

Key Observations :

  • The target compound’s synthesis likely involves a C–H functionalization or SNAr reaction to introduce the morpholinylcarbonyl group, similar to methods in and .
  • Yields for morpholine-containing analogs (e.g., 64–78% in ) are moderate compared to halogenated derivatives (up to 95% in ), indicating room for optimization.
Physicochemical Properties
  • logP and Solubility: The morpholinylcarbonyl group reduces logP (increasing hydrophilicity) compared to aryl- or alkyl-substituted quinolinones (e.g., 3o in , logP ~4.2). This improves oral bioavailability .
  • Stability : Chlorine at C7 enhances electronic stability, while the morpholine ring resists metabolic oxidation compared to piperazine .

Biological Activity

7-Chloro-3-(morpholin-4-ylcarbonyl)quinolin-4(1H)-one is a synthetic compound belonging to the quinoline family, notable for its diverse biological activities. Its structure features a chloro substituent at the 7-position and a morpholinylcarbonyl group at the 3-position, which contribute to its pharmacological properties. This compound has garnered attention for its potential applications in treating various diseases, including cancer and microbial infections.

Chemical Structure and Properties

The molecular structure of 7-chloro-3-(morpholin-4-ylcarbonyl)quinolin-4(1H)-one can be represented as follows:

C13H12ClN3O2\text{C}_{13}\text{H}_{12}\text{ClN}_3\text{O}_2

Key Structural Features:

  • Chloro Group : Enhances lipophilicity and biological activity.
  • Morpholinylcarbonyl Moiety : Imparts nucleophilic characteristics, facilitating various chemical reactions.

Biological Activities

Research indicates that 7-chloro-3-(morpholin-4-ylcarbonyl)quinolin-4(1H)-one exhibits significant biological activities, including:

  • Anticancer Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation by interacting with specific enzymes or receptors involved in tumor growth. It has shown promising results in vitro against various cancer cell lines, including HCT-116 and MCF-7.
  • Antimicrobial Properties : The compound demonstrates antibacterial and antifungal activities, making it a candidate for treating infections caused by resistant strains of bacteria and fungi.
  • Enzyme Inhibition : Molecular docking studies have indicated that 7-chloro-3-(morpholin-4-ylcarbonyl)quinolin-4(1H)-one may act as an inhibitor of key enzymes involved in metabolic pathways related to cancer progression and microbial resistance.

The mechanism by which 7-chloro-3-(morpholin-4-ylcarbonyl)quinolin-4(1H)-one exerts its biological effects involves:

  • Interaction with Enzymes : The carbonyl group can participate in nucleophilic addition reactions, while the chloro group may undergo substitution reactions, affecting enzyme activity.
  • Receptor Modulation : The morpholine moiety is hypothesized to interact with various receptors, potentially modulating signaling pathways critical for cell survival and proliferation.

Comparative Analysis with Related Compounds

A comparison with structurally similar compounds reveals the unique biological profile of 7-chloro-3-(morpholin-4-ylcarbonyl)quinolin-4(1H)-one:

Compound NameStructural FeaturesBiological Activity
7-ChloroquinolineBasic quinoline structure with chlorineAntimicrobial
3-AminoquinolineAmino group at position 3Anticancer
2-MorpholinoquinolineMorpholine attached at position 2Antibacterial
N-(7-Chloroquinolin-4-Yl)benzamideBenzamide derivativeAnticancer

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

  • In Vitro Anticancer Studies : Research highlighted that derivatives of quinoline compounds, including 7-chloro-3-(morpholin-4-ylcarbonyl)quinolin-4(1H)-one, exhibit IC50 values in the low micromolar range against various cancer cell lines, indicating potent anticancer properties .
  • Antimicrobial Efficacy : A study demonstrated that this compound showed significant antibacterial activity against multi-drug resistant strains of bacteria, suggesting its potential as a therapeutic agent in infectious diseases .
  • Molecular Docking Studies : Computational analyses have revealed potential binding sites on target proteins, supporting the hypothesis that this compound could effectively inhibit specific enzymatic pathways critical for disease progression .

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